Copper(II) methoxide

Übersicht

Beschreibung

Copper(II) methoxide, with the chemical formula Cu(OCH₃)₂, is an organometallic compound that features copper in the +2 oxidation state. It is a blue to green crystalline powder and is known for its utility in various chemical reactions and applications. This compound is particularly significant in the field of organic synthesis and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper(II) methoxide can be synthesized through the reaction of copper(II) acetate monohydrate with methanol under solventothermal conditions. The reaction typically involves heating the mixture to facilitate the formation of the methoxide complex .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of copper salts with methanol. The process may be optimized for large-scale production by controlling parameters such as temperature, pressure, and solvent purity.

Analyse Chemischer Reaktionen

Types of Reactions: Copper(II) methoxide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form copper(II) hydroxide complexes.

Reduction: It can be reduced to copper(I) species under specific conditions.

Substitution: It can participate in substitution reactions where the methoxide group is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.

Reduction: Reducing agents like hydrogen gas or hydrazine are commonly employed.

Substitution: Various organic ligands can be introduced under controlled conditions to replace the methoxide group.

Major Products:

Oxidation: Copper(II) hydroxide complexes.

Reduction: Copper(I) species.

Substitution: Organocopper complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Copper(II) methoxide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Medicine: Research is ongoing into its use in the development of pharmaceuticals.

Industry: It is used in the production of fine chemicals and as a precursor for other copper-based catalysts.

Wirkmechanismus

The mechanism by which copper(II) methoxide exerts its effects involves the coordination of the methoxide ligands to the copper center. This coordination facilitates various catalytic processes, including the activation of substrates and the stabilization of reaction intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Vergleich Mit ähnlichen Verbindungen

- Copper(II) acetate

- Copper(II) trifluoromethanesulfonate

- Copper(II) acetylacetonate

- Copper(II) ethylacetoacetate

Comparison: Copper(II) methoxide is unique due to its methoxide ligands, which provide distinct reactivity compared to other copper(II) compounds. For example, copper(II) acetate is commonly used in similar catalytic applications but lacks the specific reactivity imparted by the methoxide groups. Copper(II) trifluoromethanesulfonate and copper(II) acetylacetonate are also used in catalysis but have different ligand environments that influence their reactivity and applications .

Biologische Aktivität

Copper(II) methoxide (Cu(OCH₃)₂) is a copper complex that has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, emphasizing its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including solventothermal reactions involving copper(II) acetate and methanol. Characterization techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly employed to confirm the structure and purity of the compound .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

2.1 Efficacy Against Bacteria

The antimicrobial activity of this compound was evaluated against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Salmonella enteritidis | 16 |

| Enterococcus faecalis | 14 |

| Candida albicans | 17 |

The results indicate that this compound has a pronounced inhibitory effect on these microorganisms, with the highest activity observed against Staphylococcus aureus .

The antimicrobial mechanism is believed to involve the generation of reactive oxygen species (ROS) upon interaction with microbial cells, leading to oxidative stress and cell death. Additionally, copper ions can disrupt microbial cell membranes and interfere with essential cellular processes .

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound complexes. These complexes have shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).

3.1 Cytotoxicity Studies

The cytotoxic effects were quantified using IC₅₀ values, which represent the concentration required to inhibit cell growth by 50%. The following table summarizes the IC₅₀ values for different cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 0.32 |

| MCF-7 | 0.44 |

| PC-3 | 0.39 |

These findings suggest that this compound exhibits potent anticancer activity, potentially through mechanisms involving DNA damage and apoptosis induction .

4. Antioxidant Activity

This compound also demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals has been confirmed through various assays, indicating its potential use in therapeutic applications aimed at mitigating oxidative damage .

5. Case Studies

Several case studies highlight the practical applications of this compound in medical and industrial settings:

- Case Study 1 : A study investigated the use of this compound in treating bacterial infections in mice models. Results showed a significant reduction in bacterial load compared to control groups.

- Case Study 2 : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to increased apoptosis markers, suggesting its potential as an adjunct therapy in cancer treatment.

Eigenschaften

IUPAC Name |

copper;methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.Cu/c1-2;/h2H,1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPUATYREUZXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

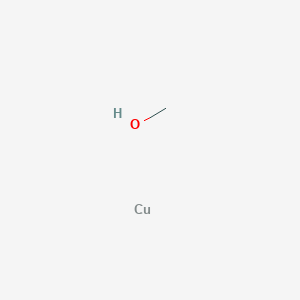

Canonical SMILES |

CO.[Cu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4CuO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.